
TAK-632
Vue d'ensemble
Description
TAK-632 is a dual-targeting inhibitor initially developed as a pan-RAF kinase inhibitor for BRAF-mutant cancers, particularly melanoma resistant to first-generation BRAF inhibitors like vemurafenib . It inhibits B-RAF (IC₅₀ = 8.3 nM) and C-RAF (IC₅₀ = 1.4 nM), effectively suppressing MAPK pathway signaling (p-MEK and p-ERK) without altering Her3 or wild-type B-Raf levels in models like A549 cells . Additionally, this compound was repurposed as a necroptosis inhibitor by targeting RIPK1 (Kd = 480 nM) and RIPK3 (Kd = 105 nM), showing efficacy in inflammatory and cell death models .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : TAK-632 est synthétisé par un processus en plusieurs étapes impliquant le couplage de divers intermédiaires chimiques. La synthèse commence généralement par la préparation d'un intermédiaire clé, qui est ensuite soumis à une série de réactions comprenant l'halogénation, la substitution nucléophile et la cyclisation. Le produit final est obtenu par des procédés de purification tels que la recristallisation ou la chromatographie .
Méthodes de production industrielle : Dans un environnement industriel, la production de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de réacteurs automatisés et de systèmes à flux continu pour maintenir des paramètres de réaction constants. Des mesures de contrôle qualité telles que la chromatographie liquide haute performance et la spectroscopie de résonance magnétique nucléaire sont utilisées pour vérifier la pureté et la structure du produit final .
Analyse Des Réactions Chimiques
Types de réactions : TAK-632 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour donner des formes réduites ayant des propriétés pharmacologiques différentes.
Substitution : this compound peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .
Applications de la recherche scientifique
Chimie : Il sert d'outil précieux pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : this compound est utilisé pour étudier le rôle des kinases RAF dans la prolifération et l'apoptose cellulaires.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité kinase de la famille des protéines RAF, y compris B-RAF et C-RAF. Il se lie au site de liaison de l'ATP de ces kinases, empêchant leur activation et la phosphorylation subséquente des cibles en aval dans la voie des protéines kinases activées par les mitogènes. Cette inhibition conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
Case Studies
- Melanoma Treatment : In studies involving NRAS-mutated and BRAF-mutated melanoma cells, TAK-632 demonstrated significant antiproliferative effects. It was found to be effective against melanoma cells that had developed resistance to BRAF inhibitors due to NRAS mutations or BRAF truncation .
- Combination Therapy : The combination of this compound with the MEK inhibitor TAK-733 showed synergistic effects in reducing cell viability across various melanoma models. This synergism suggests a promising therapeutic strategy for patients with advanced melanoma .
Data Table: Efficacy of this compound in Melanoma Models
Study | Cell Line | Mutation Type | IC50 (nM) | Synergy with MEK Inhibitor |
---|---|---|---|---|
SK-Mel-2 | NRAS mutant | 3.23 | Yes | |
HMVII | BRAF G469V | 4.46 | Yes | |
IPC-298 | BRAF WT | 132 | Yes |
Background
Necroptosis is a form of programmed cell death that is distinct from apoptosis and is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3). This pathway is important in various inflammatory and degenerative diseases.
Case Studies
- Inflammatory Response : In a mouse model of TNF-α-induced systemic inflammatory response syndrome (SIRS), this compound was shown to alleviate inflammation associated with necroptosis, highlighting its potential in treating inflammatory conditions .
Data Table: Effects of this compound on Necroptosis
Mécanisme D'action
TAK-632 exerts its effects by inhibiting the kinase activity of the RAF family of proteins, including B-RAF and C-RAF. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets in the mitogen-activated protein kinase pathway. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
RAF Inhibitors
Vemurafenib
- Mechanism : Selective mutant BRAF inhibitor (V600E).
- Limitations : Inactive against wild-type BRAF (e.g., A549 cells) and fails to suppress MAPK signaling in resistant models .
- Contrast with TAK-632: this compound targets both mutant and wild-type BRAF/C-RAF, making it effective in vemurafenib-resistant melanomas .
Sorafenib
- Mechanism : Multi-kinase inhibitor (RAF, VEGFR, PDGFR).
Exarafenib (KIN-2787)
- Mechanism : Next-generation pan-RAF inhibitor stabilizing RAF in αC-helix-IN conformation.
- Advantages : Broader efficacy across BRAF class I/II/III and NRAS mutants compared to this compound .
PLX4720
- Dissociation Kinetics : Exits BRAF via ATP-binding channel with shorter residence time.
- Contrast with this compound : this compound dissociates through both ATP and allosteric channels, leading to longer target engagement due to interactions with residues K36, E54, and D147 .
Necroptosis Inhibitors
SZM-594
- Origin: this compound derivative with removed C-7 cyano group.
- Improvements :
Compound 25
- Optimization : C-5-F substitution on benzothiazole ring.
- Improvements :
Cpd-42
- Origin : Structural analog optimized for RIPK3 inhibition.
- Advantages: Improved oral bioavailability and potency in calcium oxalate nephrocalcinosis models compared to this compound .
Combination Therapies
This compound synergizes with SRC inhibitors (e.g., bosutinib) to activate caspase-3/7 and inhibit tumor spheroid growth in HCT-116 and SW620 cells, mimicking the effect of CCT3833 (pan-RAF/SFK inhibitor) .
Structural and Pharmacokinetic Comparisons
Table 1: Key Pharmacological Properties
Compound | Primary Targets | IC₅₀/Kd (nM) | Selectivity Ratio (RIP1/RIP3) | Key Advantages Over this compound |
---|---|---|---|---|
This compound | B-RAF, C-RAF, RIPK1/3 | B-RAF: 8.3; RIP1: 480 | 0.22 | Baseline activity |
SZM-594 | RIPK1/3 | RIP1: 97 | 0.79 | Higher RIP1 selectivity |
Compound 25 | RIPK1 | RIP1: 15 | >333 | Superior potency and selectivity |
Exarafenib | Pan-RAF | BRAF V600E: <1 | N/A | Broader BRAF/NRAS coverage |
Table 2: Structural Modifications and Outcomes
Clinical and Preclinical Implications
- Oncology: this compound’s pan-RAF activity addresses resistance in BRAF-mutant melanomas, but newer agents like exarafenib offer broader mutation coverage .
- Inflammatory Diseases : Derivatives like Compound 25 show promise in ulcerative colitis and systemic inflammatory response syndrome (SIRS) with reduced toxicity .
- Drug Design Insights : Substituent positioning on the benzothiazole ring (C-5 vs. C-7) critically impacts RIPK1/3 selectivity and potency .
Activité Biologique
TAK-632 is a selective pan-RAF inhibitor that has garnered attention for its potential therapeutic applications, particularly in melanoma treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer models, and its role in overcoming resistance to existing therapies.
Overview of this compound
This compound is designed to inhibit RAF kinases, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is often dysregulated in cancers, particularly melanoma, where mutations in BRAF and NRAS are prevalent. Unlike traditional BRAF inhibitors that can induce paradoxical activation of the MAPK pathway in BRAF wild-type cells, this compound demonstrates a unique profile by minimizing such activation while effectively suppressing RAF activity.
- Inhibition of RAF Activity : this compound suppresses RAF activity in both BRAF-mutated and NRAS-mutated melanoma cells. It has been shown to induce RAF dimerization but inhibit the kinase activity of these dimers, likely due to its slow dissociation from RAF proteins .
- Biphasic Effect on MAPK Pathway : At lower concentrations, this compound can modestly activate MEK and ERK phosphorylation; however, at higher concentrations, it effectively inhibits these pathways in BRAF wild-type cells . This biphasic response is crucial for understanding its therapeutic window.
- Synergistic Effects with MEK Inhibitors : The combination of this compound with MEK inhibitors like TAK-733 has been shown to produce synergistic antiproliferative effects in melanoma models, suggesting a potential combination therapy strategy .
Table 1: Summary of Preclinical Findings on this compound
Case Studies and Clinical Implications
Several studies have explored the clinical implications of this compound:
- Resistance Overcoming : In a study involving NRAS-mutated melanoma cells resistant to BRAF inhibitors, this compound was able to suppress cell growth effectively, showcasing its potential as a treatment option where other therapies fail .
- Combination Therapies : The synergistic effects observed when combining this compound with MEK inhibitors provide a promising avenue for enhancing therapeutic efficacy in resistant melanoma cases. This combination could potentially improve patient outcomes by targeting different nodes within the MAPK pathway .
- Safety Profile : In preclinical studies, this compound was administered repetitively without significant adverse effects such as body weight loss, indicating a favorable safety profile that warrants further clinical investigation .
Q & A
Basic Research Questions
Q. What is the mechanism of action of TAK-632 in inhibiting the MAPK/ERK pathway, and how can its selectivity for RAF isoforms be validated experimentally?
- Answer : this compound is a pan-RAF inhibitor targeting wild-type B-Raf (IC50 = 8.3 nM), B-RafV600E (IC50 = 2.4 nM), and C-Raf (IC50 = 1.4 nM) . Its inhibition of downstream MEK (IC50 = 12 nM) and ERK (IC50 = 16 nM) phosphorylation can be validated using Western blot analysis in BRAF/NRAS-mutant cell lines (e.g., A375 and HMVII) . To confirm isoform selectivity, perform kinase profiling assays across a panel of 26+ kinases to demonstrate its specificity for RAF isoforms over unrelated kinases .
Q. How should in vitro experiments be designed to evaluate this compound’s anti-proliferative effects in cancer models?
- Answer : Use cell viability assays (e.g., CellTiter-Glo) with BRAF/NRAS-mutant cell lines (e.g., A375, SK-MEL-2) treated with this compound concentrations ranging from 0–5000 nM for 48–72 hours . Include dose-response curves to calculate GI50 values (e.g., 66 nM in A375 cells) . For mechanistic validation, pair proliferation assays with phospho-ERK/MEK measurements to correlate inhibition of MAPK signaling with growth suppression .
Q. What are the recommended storage and solubility conditions for this compound to ensure experimental reproducibility?
- Answer : Store this compound powder at -20°C (stable for 3 years) or 4°C (2 years). For in vitro use, dissolve in DMSO (30 mg/mL stock) and dilute in PBS or culture media to working concentrations ≤0.2 mg/mL. Avoid repeated freeze-thaw cycles; store solutions at -80°C for ≤6 months .
Advanced Research Questions
Q. How can researchers resolve paradoxical ERK reactivation observed at suboptimal this compound concentrations?
- Answer : At low concentrations (e.g., 15–40 nM), this compound may transiently induce MEK/ERK phosphorylation in BRAF wild-type cells due to RAF dimer stabilization . To mitigate this, combine this compound with MEK inhibitors (e.g., trametinib) or use higher doses (>100 nM) to fully suppress RAF activity . Validate using time-course Western blots and phospho-ERK normalization assays .
Q. What structural features of this compound contribute to its prolonged residence time in RAF kinases, and how can this be leveraged for inhibitor design?
- Answer : Molecular dynamics simulations reveal that this compound’s cyanophenyl and trifluoromethyl groups form stable hydrophobic interactions with the RAF ATP-binding pocket, while its benzothiazole moiety inserts into the “open” conformation of the kinase . Residence time (koff = 1.9 × 10<sup>−5</sup> s<sup>−1</sup>) can be optimized by modifying the cyclopropane-carboxamide linker to enhance hydrogen bonding with residues like K36 and D147 .
Q. How does this compound’s off-target inhibition of RIP1/RIP3 kinases impact its therapeutic potential in necroptosis-driven diseases?
- Answer : this compound binds RIP1/RIP3 via its benzothiazole and trifluorophenyl groups, inhibiting TSZ-induced necroptosis (IC50 = 0.1–0.08 μM) . To study this, use RIP1/3 kinase activity assays and necroptosis models (e.g., HT-29 cells + TNF-α/zVAD). For selectivity, compare with analogs like SZM-594, which lack the cyanophenyl group critical for RAF inhibition .
Q. What methodologies can identify this compound’s secondary targets, such as DHODH, in metabolic studies?
- Answer : Employ CETSA (Cellular Thermal Shift Assay) to confirm DHODH engagement by this compound . Validate using [<sup>13</sup>C]-glucose/[<sup>13</sup>C]-uridine tracing to quantify de novo pyrimidine biosynthesis inhibition. Pair with S-phase cell cycle arrest assays (rescuable by orotate supplementation) .
Q. How can combination therapies overcome resistance to this compound in BRAF/NRAS-mutant cancers?
- Answer : In BRAF inhibitor-resistant melanoma, combine this compound with ERBB or PI3K inhibitors to suppress compensatory pathways. For example, co-treatment with lapatinib (ERBBi) reduces pAKT levels and enhances ERK suppression in PANC1 cells . Validate synergy using Chou-Talalay combination indices and in vivo xenograft models .
Q. Methodological Notes
- Data Contradiction Analysis : Address paradoxical ERK activation by integrating dose-response curves with time-resolved phospho-protein profiling .
- Structural Optimization : Use molecular docking (e.g., LigPlot+) to guide SAR studies for improving RIP1/3 selectivity while retaining RAF potency .
- Cross-Validation : Confirm DHODH inhibition via DHODH enzymatic assays and rescue experiments with uridine/orotate .
Propriétés
IUPAC Name |
N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFKUJDRGJSAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F4N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.